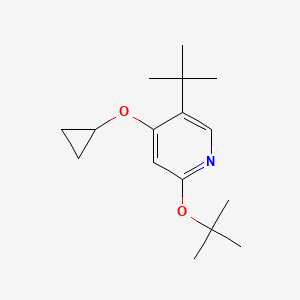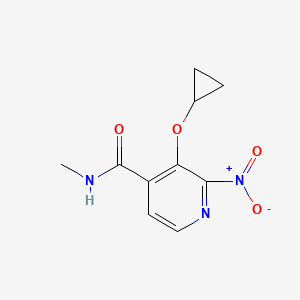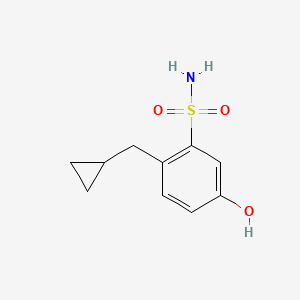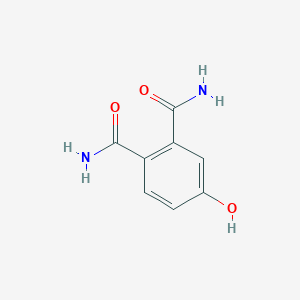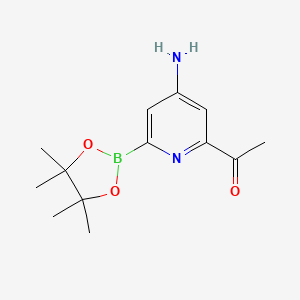
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is an organic compound that features a pyridine ring substituted with an amino group, a boronate ester, and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable halogenated pyridine derivative in the presence of a palladium catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Acylation: The ethanone group can be introduced by acylation of the amino-substituted pyridine derivative using an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Nucleophilic Substitution:
Acylation: The ethanone group can undergo further acylation or alkylation reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Amines: Used for nucleophilic substitution to introduce the amino group.
Acyl Chlorides or Anhydrides: Used for acylation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Substituted Pyridines: Formed through nucleophilic substitution.
Ketones and Amides: Formed through acylation reactions.
科学的研究の応用
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.
作用機序
The mechanism of action of 1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronate ester, amino group, and ethanone group. The boronate ester enables Suzuki coupling reactions, the amino group allows for nucleophilic substitution, and the ethanone group can undergo acylation. These functional groups make the compound versatile in organic synthesis.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with an amino group and boronate ester but lacks the ethanone group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronate ester and a pyrazole ring but differs in the heterocyclic structure and lacks the ethanone group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: Contains a boronate ester and a piperidine ring but differs in the overall structure and functional groups.
Uniqueness
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is unique due to the combination of the boronate ester, amino group, and ethanone group within a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C13H19BN2O3 |
|---|---|
分子量 |
262.11 g/mol |
IUPAC名 |
1-[4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H19BN2O3/c1-8(17)10-6-9(15)7-11(16-10)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H2,15,16) |
InChIキー |
BPXFRGKGWIPHLJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


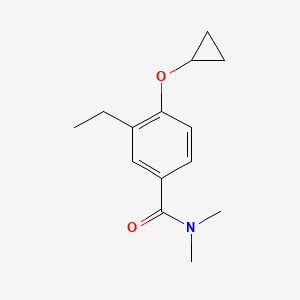
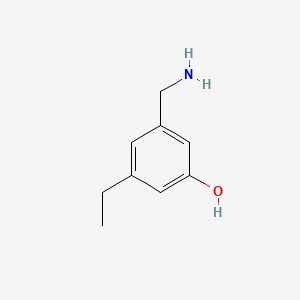
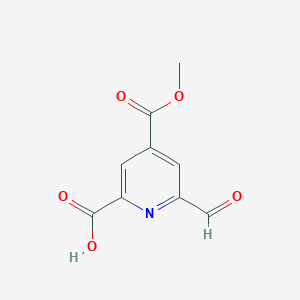


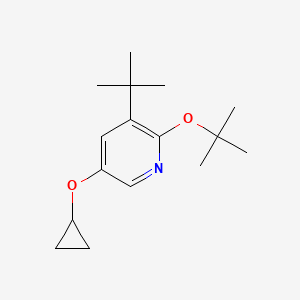

![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)
